Adrenic Acid

Vascular biology EDHF Vasodilation

Adrenic Acid (22:4 n-6), also known as 7,10,13,16-docosatetraenoic acid, is a naturally occurring very-long-chain polyunsaturated fatty acid (VLC-PUFA) formed through a two-carbon elongation of arachidonic acid (AA, 20:4 n-6). While structurally similar to AA, its extended carbon backbone enables it to serve as a distinct precursor for a unique set of oxygenated lipid mediators, including dihomo-eicosanoids and dihomo-epoxyeicosatrienoic acids (DH-EETs), which are not generated from its shorter-chain analog.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 28874-58-0
Cat. No. B117296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenic Acid
CAS28874-58-0
Synonyms7Z,10Z,13Z,16Z-Docosatetraenoic Acid;  Δ7,10,13,16-Docosatetraenoic Acid
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-
InChIKeyTWSWSIQAPQLDBP-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Adrenic Acid (CAS 28874-58-0): A Long-Chain Omega-6 Polyunsaturated Fatty Acid for Specialized Research in Lipid Signaling and Vascular Biology


Adrenic Acid (22:4 n-6), also known as 7,10,13,16-docosatetraenoic acid, is a naturally occurring very-long-chain polyunsaturated fatty acid (VLC-PUFA) formed through a two-carbon elongation of arachidonic acid (AA, 20:4 n-6) [1]. While structurally similar to AA, its extended carbon backbone enables it to serve as a distinct precursor for a unique set of oxygenated lipid mediators, including dihomo-eicosanoids and dihomo-epoxyeicosatrienoic acids (DH-EETs), which are not generated from its shorter-chain analog [2]. This compound is abundant in specific tissues, particularly the adrenal gland, brain white matter, and vasculature, where it acts as both a structural membrane component and a substrate reservoir for localized signaling cascades [3]. For research use, it is typically supplied as a purified free fatty acid standard for in vitro studies, analytical method development, and as a precursor for the synthesis of its bioactive metabolites [4].

Why Adrenic Acid Cannot Be Substituted by Arachidonic Acid or Other Common PUFAs in Experimental Systems


The assumption that structurally similar polyunsaturated fatty acids (PUFAs) can be used interchangeably in biological assays is invalid. Adrenic acid (22:4 n-6) and its primary comparator, arachidonic acid (AA, 20:4 n-6), are processed by the same enzyme classes (COX, LOX, CYP450), but produce metabolites with distinct potencies, selectivities, and biological functions [1]. For instance, adrenic acid-derived dihomo-EETs (DH-EETs) and dihomo-prostaglandins have different receptor affinities and stability profiles compared to their AA-derived EET and prostaglandin counterparts [2]. Furthermore, cellular lipidomic studies reveal that AdA and AA are mobilized from distinct phospholipid pools upon stimulation, suggesting non-redundant roles in signal transduction [3]. Therefore, using AA, EPA, or DHA as a substitute for adrenic acid will not recapitulate the specific metabolite profile and biological outcomes of the 22:4 n-6 cascade, leading to misinterpretation of results in studies focused on adrenic acid-specific pathways such as EDHF-mediated vasodilation in the adrenal cortex or specialized pro-resolving functions in inflammation.

Quantitative Evidence for Adrenic Acid's Differentiated Bioactivity Relative to Arachidonic Acid and Other PUFAs


Comparative Vasorelaxant Potency in Bovine Coronary Arteries: Adrenic Acid vs. Arachidonic Acid

In bovine coronary arterial rings preconstricted with U-46619, adrenic acid (10^-9–10^-5 M) induced concentration-dependent relaxations with a maximal relaxation (E_max) of 83 ± 4%, which is comparable to the E_max observed for arachidonic acid [1]. However, this comparative potency highlights that adrenic acid is equally effective as a vasodilator in this vascular bed, contradicting the assumption that its longer chain length would attenuate activity. The relaxations were mediated by metabolites including dihomo-epoxyeicosatrienoic acids (DH-EETs) [1].

Vascular biology EDHF Vasodilation

Differential Phospholipid Mobilization: Adrenic Acid vs. Arachidonic Acid in Macrophages

In RAW 264.7 macrophages stimulated with zymosan, both adrenic acid (AdA) and arachidonic acid (AA) are released, but AA is liberated to a significantly greater extent [1]. Crucially, the phospholipid sources for their mobilization are distinct: AdA is released exclusively from phosphatidylcholine (PC) species, whereas AA is derived from both PC and phosphatidylinositol (PI) [1]. This indicates that AdA and AA are stored in different membrane compartments and are likely subject to different regulatory control.

Lipidomics Inflammation Macrophage biology

Inhibition of Arachidonic Acid Metabolism by Cyclooxygenase: Adrenic Acid as a Substrate Competitor

In human umbilical vein endothelial cells, co-incubation of adrenic acid with arachidonic acid resulted in a reduced metabolism of arachidonic acid to its prostaglandin products [1]. Specifically, while arachidonic acid was metabolized to prostaglandin F2α, 6-keto-prostaglandin F1α (a stable metabolite of prostacyclin), and prostaglandin E2, the presence of adrenic acid attenuated this conversion. This suggests that adrenic acid can act as a competitive substrate for cyclooxygenase (COX) enzymes, altering the overall eicosanoid profile in favor of dihomo-prostanoid production.

Eicosanoid metabolism COX inhibition Prostaglandin synthesis

Inhibition of Pro-inflammatory Leukotriene B4 (LTB4) Production in Human Neutrophils

Adrenic acid (AdA) potently inhibits the formation of the chemoattractant leukotriene B4 (LTB4) specifically in human neutrophils, a key pro-inflammatory mediator generated from arachidonic acid [1]. This inhibition correlates with a reduction in free arachidonic acid, its precursor. This functional effect positions AdA as an omega-6 PUFA with pro-resolving, rather than pro-inflammatory, properties, in stark contrast to the class-level inference for most omega-6 fatty acids.

Inflammation Immunology Resolution of inflammation

Comparative Metabolic Oxidation Rate and Retroconversion: Adrenic Acid vs. Docosahexaenoic Acid (DHA)

In isolated rat liver cells, the oxidation rate of adrenic acid (22:4 n-6) is 2-3 times more rapid than that of docosahexaenoic acid (DHA, 22:6 n-3), arachidonic acid (20:4 n-6), or oleic acid (18:1) [1]. This enhanced oxidation is mediated primarily by peroxisomal beta-oxidation, which also results in the retroconversion of adrenic acid back to arachidonic acid [1].

Metabolism Peroxisomal beta-oxidation Fatty acid oxidation

High-Impact Research Applications for Adrenic Acid Based on Differentiated Evidence


Investigating EDHF-Mediated Vasodilation in Specialized Vascular Beds

Based on its potent vasorelaxant activity in bovine coronary arteries (maximal relaxation of 83±4% at 10^-5 M) and its role as a precursor to DH-EETs, adrenic acid is the preferred substrate for studying endothelium-derived hyperpolarizing factor (EDHF) responses. This is particularly relevant in vascular beds like the coronary and adrenal cortical arteries where adrenic acid-derived DH-EETs are endogenous hyperpolarizing factors [1]. Arachidonic acid does not generate these specific long-chain epoxides, making adrenic acid essential for this research [1].

Dissecting Compartmentalized Lipid Signaling in Immune Cells

The exclusive mobilization of adrenic acid from phosphatidylcholine (PC) pools in macrophages, in contrast to the dual PC/PI mobilization of arachidonic acid, provides a unique tool for delineating phospholipase A2 (PLA2) isoform selectivity and compartment-specific eicosanoid generation [2]. Researchers can use adrenic acid to probe signaling pathways that specifically rely on PC-derived fatty acid release, without the confounding influence of PI-derived arachidonic acid [2].

Probing Pro-Resolving Omega-6 Lipid Mediator Pathways

Adrenic acid's ability to inhibit leukotriene B4 (LTB4) production in human neutrophils and its pro-resolving effects in vivo differentiate it from the class-level pro-inflammatory reputation of omega-6 PUFAs [3]. It serves as a critical tool for identifying and characterizing novel anti-inflammatory and pro-resolving mediators derived from the omega-6 pathway, independent of the well-characterized omega-3 resolvins and protectins [3].

Mechanistic Studies of Peroxisomal Beta-Oxidation and VLC-PUFA Metabolism

The 2-3-fold higher oxidation rate of adrenic acid compared to DHA and AA in hepatocytes makes it an ideal tracer for investigating peroxisomal beta-oxidation pathways and retroconversion processes [4]. Its use can help elucidate defects in peroxisomal disorders such as Zellweger syndrome or X-linked adrenoleukodystrophy, where VLC-PUFA metabolism is dysregulated [4].

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